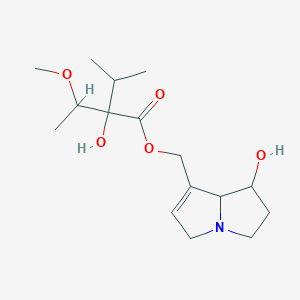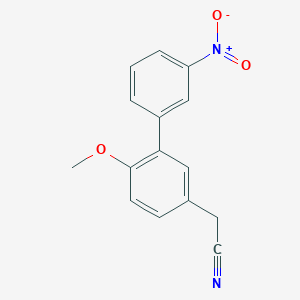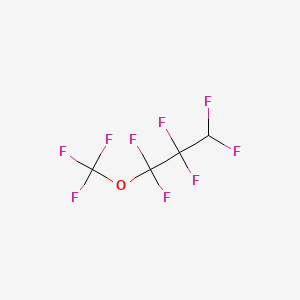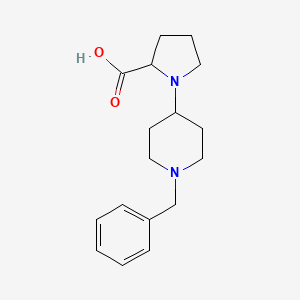
(S)-Xyl-P-Phos RuCl2 (S)-Daipen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Xyl-P-Phos RuCl2 (S)-Daipen is a chiral ruthenium complex that has gained significant attention in the field of asymmetric catalysis. This compound is known for its high efficiency and selectivity in various catalytic reactions, particularly in asymmetric hydrogenation. The presence of chiral ligands, such as (S)-Xyl-P-Phos and (S)-Daipen, imparts chirality to the complex, making it a valuable tool in the synthesis of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Xyl-P-Phos RuCl2 (S)-Daipen typically involves the coordination of the chiral ligands (S)-Xyl-P-Phos and (S)-Daipen to a ruthenium precursor. One common method is to react the ruthenium precursor, such as ruthenium trichloride, with the chiral ligands in the presence of a suitable solvent, such as dichloromethane or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the ruthenium complex.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high enantiomeric purity.
化学反応の分析
Types of Reactions: (S)-Xyl-P-Phos RuCl2 (S)-Daipen is primarily used in asymmetric hydrogenation reactions. It can also participate in other types of reactions, such as oxidation, reduction, and substitution reactions, depending on the specific reaction conditions and substrates involved.
Common Reagents and Conditions: In asymmetric hydrogenation, the common reagents include hydrogen gas and a suitable substrate, such as an unsaturated ketone or imine. The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C and hydrogen pressures of 1-10 atm. The presence of a base, such as potassium carbonate or sodium methoxide, can enhance the catalytic activity of the complex.
Major Products Formed: The major products formed from the reactions involving this compound are enantiomerically pure compounds. For example, in the hydrogenation of an unsaturated ketone, the product would be a chiral alcohol with high enantiomeric excess.
科学的研究の応用
(S)-Xyl-P-Phos RuCl2 (S)-Daipen has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is extensively used as a catalyst in asymmetric synthesis. It enables the production of chiral molecules with high enantiomeric purity, which are essential in the development of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and to develop new biocatalysts. Its ability to induce chirality in biological molecules makes it a valuable tool in the study of stereochemistry and enzyme mechanisms.
Medicine: In medicine, the compound is used in the synthesis of chiral drugs. The high selectivity and efficiency of this compound in asymmetric hydrogenation make it an important catalyst in the production of active pharmaceutical ingredients (APIs) with the desired stereochemistry.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. Its application in large-scale asymmetric synthesis processes contributes to the efficient and cost-effective production of high-value chemical products.
作用機序
The mechanism of action of (S)-Xyl-P-Phos RuCl2 (S)-Daipen involves the coordination of the chiral ligands to the ruthenium center, creating a chiral environment around the metal. This chiral environment facilitates the selective activation of substrates and the formation of chiral products. The catalytic cycle typically involves the coordination of the substrate to the ruthenium center, followed by hydrogenation and product release. The chiral ligands play a crucial role in determining the stereochemistry of the product by controlling the orientation and reactivity of the substrate.
類似化合物との比較
Similar Compounds:
- ®-Xyl-P-Phos RuCl2 ®-Daipen
- (S)-BINAP RuCl2 (S)-Daipen
- ®-BINAP RuCl2 ®-Daipen
- (S)-Tol-BINAP RuCl2 (S)-Daipen
Uniqueness: (S)-Xyl-P-Phos RuCl2 (S)-Daipen is unique due to its specific combination of chiral ligands, which imparts high enantioselectivity and catalytic efficiency. Compared to other similar compounds, it offers superior performance in certain asymmetric hydrogenation reactions, making it a preferred choice for the synthesis of specific chiral molecules.
特性
分子式 |
C65H76Cl2N4O6P2Ru |
|---|---|
分子量 |
1243.2 g/mol |
IUPAC名 |
[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium |
InChI |
InChI=1S/C46H50N2O4P2.C19H26N2O2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h13-26H,1-12H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
RJVUHQGIDZFJBW-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Di[hexafluoroisopropyl]terephthalate](/img/structure/B12084308.png)



![Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-](/img/structure/B12084340.png)
